

Application Notes and Protocols for Measuring CP5V-Induced Apoptosis

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Compound of Interest

Compound Name: CP5V

Cat. No.: B2471376

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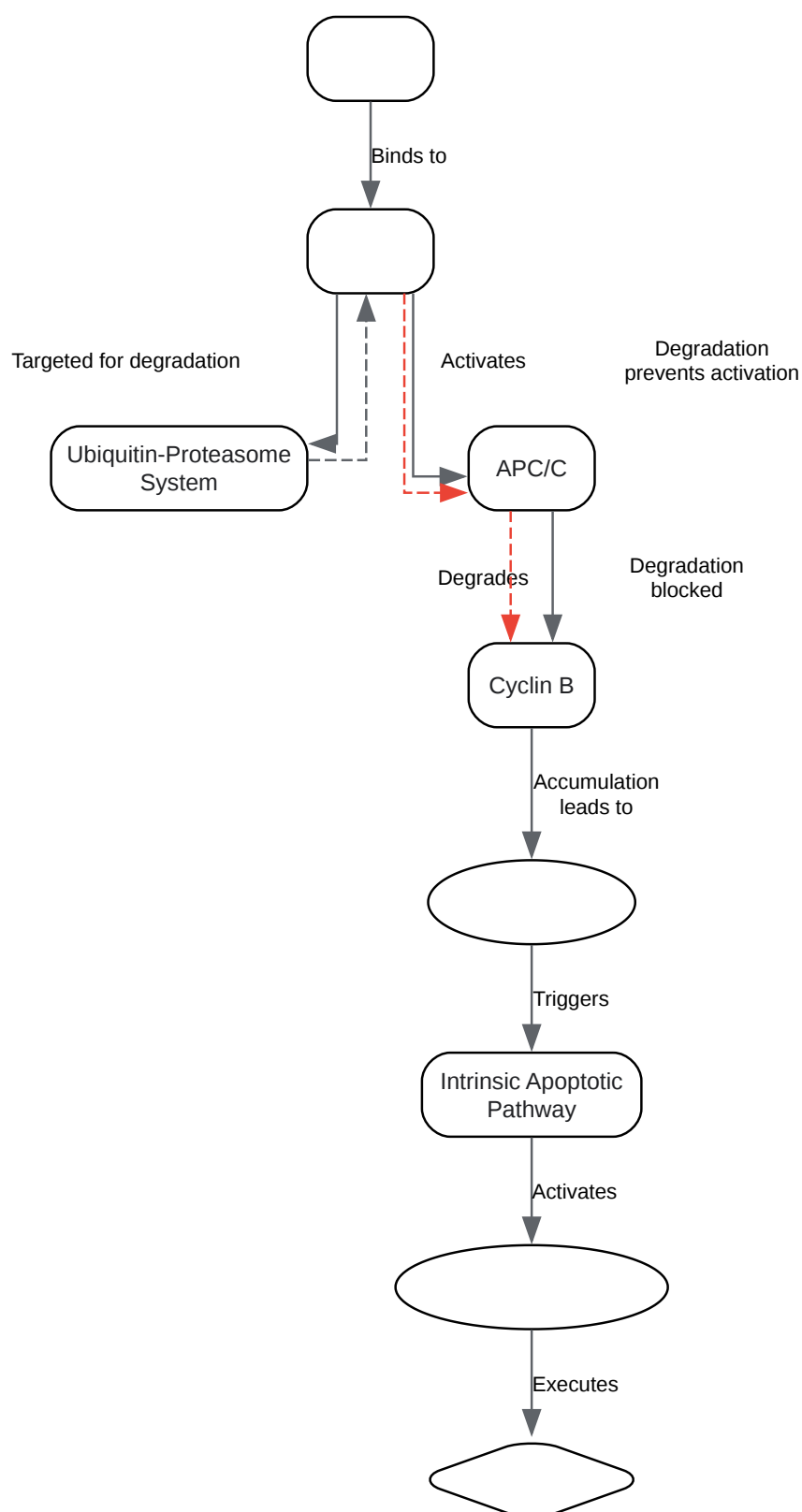
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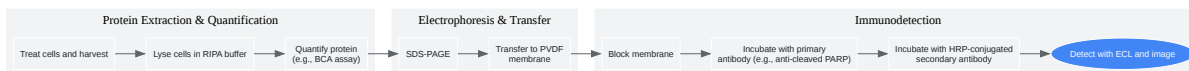
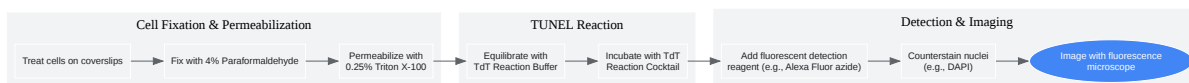
Introduction

CP5V is a novel Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Cell Division Cycle 20 (Cdc20), a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C).^[1] By targeting Cdc20 for ubiquitination and subsequent proteasomal degradation, **CP5V** effectively blocks mitotic progression, leading to cell cycle arrest and ultimately, apoptosis.^[1] This document provides detailed protocols for various techniques to measure and quantify **CP5V**-induced apoptosis, along with expected outcomes based on studies of Cdc20 depletion.

Mechanism of Action: CP5V-Induced Apoptosis

CP5V functions by hijacking the ubiquitin-proteasome system to eliminate Cdc20. The degradation of Cdc20 prevents the activation of the APC/C, leading to the accumulation of its substrates, including cyclin B and securin.^[1] This accumulation results in a prolonged mitotic arrest.^{[1][2]} Cells arrested in mitosis for an extended period can trigger the intrinsic apoptotic pathway. This is often mediated by the activation of Cdk1, which can phosphorylate and modulate the activity of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members and leading to the activation of the caspase cascade.^[2]





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References

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- 2. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
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